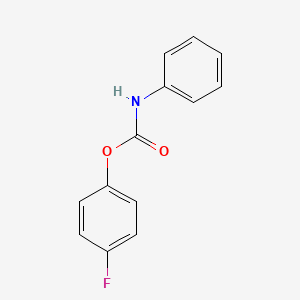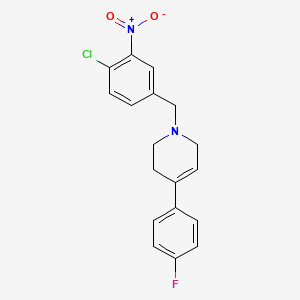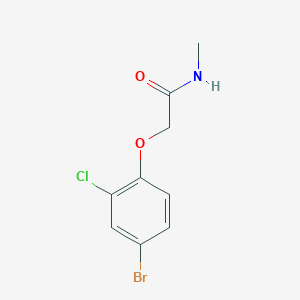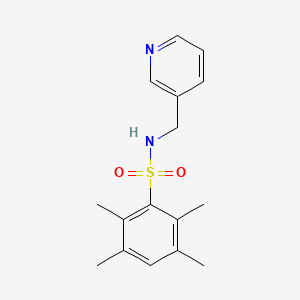
5-chloro-2-hydroxy-N-(3-methylphenyl)benzamide
Vue d'ensemble
Description
5-chloro-2-hydroxy-N-(3-methylphenyl)benzamide is a chemical compound with the molecular formula C14H12ClNO2 . It has an average mass of 261.704 Da and a monoisotopic mass of 261.055664 Da .
Molecular Structure Analysis
The molecular structure of 5-chloro-2-hydroxy-N-(3-methylphenyl)benzamide consists of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . For more detailed structural descriptions, you may refer to specific scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-2-hydroxy-N-(3-methylphenyl)benzamide include a molecular weight of 261.70358 . For more detailed information on its physical and chemical properties, you may refer to specific scientific literature .Applications De Recherche Scientifique
Synthesis of Derivatives
The compound is used in the synthesis of its methyl esters, hydrazides, and hydrazones . These derivatives are crystalline substances whose purification requires simple crystallization from absolute ethanol or dimethylformamide .
Pharmaceutical Applications
The compound and its derivatives have a wide spectrum of pharmaceutical applications . They have been used in the treatment of various diseases including cancer, hypercholesterolemia, and tuberculosis .
Antimicrobial Effects
The compound has demonstrated effective and encouraging treatment against pathogenic fungi and bacteria, including strains like methicillin-resistant Staphylococcus aureus and isoniazid-resistant mycobacteria which are resistant to at least one clinically used drugs .
Antibacterial Activities
The compound has shown significant antibacterial activities . It has been used in the development of new chemotherapeutics with antimicrobial effects .
Antioxidant Properties
The compound has antioxidant properties . It has been used in the treatment of diseases where oxidative stress plays a key role .
Nonlinear Optical Materials
The compound has potential applications in the field of photonics, laser technology, frequency conversion, optoelectronics, color displays, optical information processing, and electro-optic switches .
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-3-2-4-11(7-9)16-14(18)12-8-10(15)5-6-13(12)17/h2-8,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKNUOYWXPHJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)


![1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B5749925.png)

![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)



![(2-aminoethyl)[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5749977.png)


![5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)